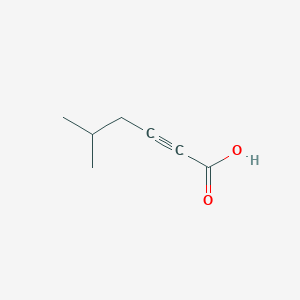

5-Methylhex-2-ynoic acid

Beschreibung

Overview of Molecular Structures and Synthetic Importance of Alkynoic Acid Scaffolds

The defining characteristic of an alkynoic acid is the presence of both a carboxylic acid (-COOH) group and an alkyne (C≡C) group within the same molecule. This dual functionality makes them highly valuable building blocks in organic synthesis. The carboxylic acid moiety can participate in a wide range of reactions, including esterification, amidation, and reduction. Simultaneously, the alkyne group offers a rich chemistry, including addition reactions, cycloadditions, and cross-coupling reactions. mdpi.comresearchgate.net

The synthetic importance of alkynoic acid scaffolds lies in their ability to serve as precursors to a diverse array of organic molecules. researchgate.net They are instrumental in the synthesis of heterocyclic compounds, natural products, and biologically active molecules. mdpi.comjuniperpublishers.com For instance, the intramolecular reaction of alkynoic acids can lead to the formation of lactones, which are common structural motifs in many natural products. mdpi.com Furthermore, the alkyne handle can be utilized for "click" chemistry, a powerful tool for linking different molecular fragments. nih.gov The versatility of these scaffolds has led to their use in the development of new synthetic methodologies, including gold-catalyzed and iron-catalyzed cascade reactions. rsc.orgd-nb.info

Rationale for Investigating 5-Methylhex-2-ynoic Acid in Contemporary Chemical Research

This compound, with its specific branched alkyl chain, presents a unique substrate for investigation within the broader class of alkynoic acids. The isobutyl group at the 5-position introduces steric and electronic effects that can influence the reactivity and selectivity of its transformations. This makes it an interesting candidate for exploring the scope and limitations of known synthetic methods and for the development of new, more nuanced catalytic systems.

The rationale for its investigation is multifaceted. Researchers are interested in how the branched structure of this compound affects the outcomes of various chemical reactions. For example, in metal-catalyzed cyclizations, the steric bulk of the isobutyl group could direct the regioselectivity of the reaction in a predictable manner. Furthermore, understanding the reactivity of this specific alkynoic acid can contribute to the synthesis of novel compounds with potentially interesting biological or material properties. Its ester, methyl 5-methylhex-2-ynoate, is noted as a building block for complex molecules, including pharmaceuticals and agrochemicals. vulcanchem.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is primarily focused on its synthetic utility and the exploration of its chemical properties. The key objectives of this research include:

Developing Novel Synthetic Methodologies: A primary goal is to utilize this compound as a model substrate to develop new catalytic systems and reaction cascades. This includes exploring the use of various transition metals to catalyze its transformations into more complex molecular architectures. d-nb.info

Investigating Reaction Mechanisms: Detailed studies are conducted to understand the mechanistic pathways of reactions involving this compound. This knowledge is crucial for optimizing reaction conditions and for designing more efficient and selective synthetic routes.

Synthesis of Novel Compounds: Researchers aim to synthesize new molecules derived from this compound. These new compounds can then be screened for potential applications in areas such as medicinal chemistry and materials science. ontosight.ai

Expanding the Synthetic Toolbox: By thoroughly studying the reactivity of this compound, chemists can expand the repertoire of available synthetic tools for constructing molecules with specific structural features.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H10O2 |

|---|---|

Molekulargewicht |

126.15 g/mol |

IUPAC-Name |

5-methylhex-2-ynoic acid |

InChI |

InChI=1S/C7H10O2/c1-6(2)4-3-5-7(8)9/h6H,4H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

NHJCJHLLXPCTFN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC#CC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Development for 5 Methylhex 2 Ynoic Acid

Advanced Synthetic Approaches to Alkyne-Substituted Carboxylic Acids

Modern synthetic chemistry offers a sophisticated toolbox for the preparation of complex molecules like 5-methylhex-2-ynoic acid. These approaches prioritize selectivity, efficiency, and sustainability, moving beyond traditional methods to incorporate catalytic reactions and green chemistry principles for the formation of the key alkyne and carboxylic acid groups.

While this compound itself is achiral, the introduction of substituents or the saturation of the alkyne bond can create chiral centers, necessitating stereoselective synthetic methods. Analogous syntheses of structurally related chiral molecules, such as (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), provide insight into potential strategies.

Key approaches applicable to producing chiral isomers related to this compound include:

Asymmetric Hydrogenation: A pivotal step in many stereoselective syntheses is the asymmetric hydrogenation of an unsaturated precursor. For instance, the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid has been achieved through the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst, which yields the (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. researchgate.net This methodology could be adapted to precursors of this compound to control stereochemistry at specific positions if required.

Enzymatic Resolution: Biocatalysis offers a highly selective means of resolving racemic mixtures. Lipases are commonly used for the kinetic resolution of esters. In processes related to similar structures, lipases selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer intact and allowing for their separation. For example, the enzymatic kinetic resolution of racemic 5-methyl-3-nitromethyl-hexanoic acid esters has been described, demonstrating the utility of enzymes in creating enantiomerically pure products. google.com Nitrilase enzymes have also been employed for the regio- and enantioselective hydrolysis of dinitriles to afford chiral cyano-carboxylic acids, which are valuable intermediates. researchgate.net

Catalysis is central to the efficient synthesis and modification of alkyne-substituted carboxylic acids. Various catalysts are employed to form the alkyne bond, hydrogenate precursors, and derivatize the final acid.

Metathesis Catalysts: Olefin metathesis, often employing Grubbs-type catalysts, is a powerful tool for constructing carbon-carbon double bonds, which can be precursors to alkynes or other functional groups. In a scalable synthesis of a related hexenoic acid backbone, a second-generation Grubbs catalyst facilitated a cross-metathesis reaction, achieving high yields and enantiomeric purity.

Hydrogenation Catalysts: The conversion of precursor functional groups often relies on catalytic hydrogenation. For the reduction of nitriles to primary amines in related syntheses, heterogeneous nickel catalysts are effective. researchgate.net For the saturation of double bonds, palladium on carbon (Pd/C) is a standard catalyst.

Esterification Catalysts: The derivatization of the final this compound into its corresponding esters (e.g., methyl, ethyl, benzyl (B1604629) esters) is typically an acid-catalyzed esterification reaction. vulcanchem.comvulcanchem.comvulcanchem.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly applied to the synthesis of fine chemicals.

Aqueous Synthesis: A significant advancement in green chemistry is the use of water as a reaction solvent, replacing volatile organic compounds. In the industrial production of the related compound Pregabalin (B1679071), a highly unusual process was developed where all four manufacturing steps are performed in water, showcasing the potential for aqueous-based synthesis. researchgate.net

Biocatalysis: As mentioned previously, the use of enzymes (lipases, nitrilases) represents a core green chemistry strategy. researchgate.netresearchgate.net These reactions are highly selective, occur under mild ambient conditions, and reduce the need for protecting groups and harsh chemical reagents. researchgate.net

Innovative Methodologies: Other green approaches include the use of ionic liquids or microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. The development of renewable platform molecules, such as methyl vinyl glycolate (B3277807) derived from saccharides, also points toward a more sustainable chemical industry. rsc.org

Precursor Chemistry and Intermediate Transformations in this compound Preparation

The construction of the this compound framework relies on the careful selection of starting materials and the strategic transformation of key intermediates. Isovaleraldehyde (B47997) is a common precursor, and the hydrolysis of ester and nitrile derivatives is a critical final step to unmask the carboxylic acid.

A common and efficient method for building the carbon backbone of this compound and its relatives is the condensation of isovaleraldehyde with an active methylene (B1212753) compound. The Knoevenagel condensation is frequently employed to create unsaturated hexenoic acid intermediates.

In this reaction, isovaleraldehyde is reacted with compounds like dialkyl malonates or alkyl cyanoacetates in the presence of a basic catalyst. google.comgoogle.com This reaction forms a new carbon-carbon double bond, leading to intermediates such as 2-cyano-5-methylhex-2-enoic acid alkyl esters or 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester. google.comvulcanchem.comgoogleapis.comgoogle.com The crude unsaturated ester formed is often used directly in subsequent steps without extensive purification. justia.com

Knoevenagel Condensation for Hexenoic Acid Intermediate Synthesis

| Aldehyde Precursor | Active Methylene Compound | Catalyst/Solvent | Product Intermediate | Reference |

|---|---|---|---|---|

| Isovaleraldehyde | Diethyl Malonate | Di-n-propylamine, Acetic Acid / Hexane | 2-Carboxyethyl-5-methylhex-2-enoic acid, ethyl ester | google.com |

| Isovaleraldehyde | Methyl Cyanoacetate | Ammonium Acetate (B1210297) / Acetic Acid, Benzene | (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester | vulcanchem.comchemicalbook.com |

| Isovaleraldehyde | Alkyl Cyanoacetate | Di-n-propylamine / Hexane | 2-Cyano-5-methylhex-2-enoic acid alkyl ester | google.comjustia.com |

The final step in many synthetic routes to this compound involves the hydrolysis of a precursor, typically an ester or a nitrile, to reveal the carboxylic acid functional group. vulcanchem.comjustia.com

Hydrolysis of Esters (Saponification): Esters such as methyl 5-methylhex-2-ynoate or ethyl 5-methylhex-2-ynoate can be converted to the parent acid. vulcanchem.com This is typically achieved through saponification, which involves heating the ester with a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent mixture, followed by acidification. masterorganicchemistry.com The initial product is the carboxylate salt, which upon treatment with a strong acid (e.g., HCl) yields the final carboxylic acid. masterorganicchemistry.comlibretexts.org

Hydrolysis of Nitriles: If the synthesis proceeds through a cyano intermediate, the nitrile group (-C≡N) must be hydrolyzed to a carboxylic acid (-COOH). This transformation can be performed under either acidic or basic conditions. libretexts.org

Acid Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid like HCl results directly in the formation of the carboxylic acid. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, such as NaOH, initially produces the salt of the carboxylic acid (e.g., sodium carboxylate) and ammonia (B1221849). libretexts.org Subsequent acidification is required to liberate the free carboxylic acid. libretexts.org

Hydrolysis Conditions for Carboxylic Acid Formation

| Precursor Type | Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Ester | 1. NaOH (aq), Heat 2. HCl (aq) | Carboxylate Salt | Carboxylic Acid | masterorganicchemistry.com |

| Nitrile | HCl (aq), Heat | - | Carboxylic Acid | libretexts.org |

| Nitrile | 1. NaOH (aq), Heat 2. HCl (aq) | Carboxylate Salt & Ammonia | Carboxylic Acid | libretexts.org |

Chemoenzymatic Synthetic Pathways for Analogous Compounds

Chemoenzymatic strategies combine the selectivity of biocatalysts with the broad reaction scope of chemical catalysis to construct complex molecules. While specific chemoenzymatic routes for this compound are not extensively documented, pathways for analogous compounds, particularly chiral amines and other functionalized acids, highlight the potential of this approach. These methods often leverage enzymes for stereoselective transformations that are challenging to achieve with purely chemical means.

A prominent strategy involves the hydration of an alkyne to a ketone using a chemical catalyst, followed by an enzymatic amination to produce a chiral amine. For instance, a one-pot cascade was developed to synthesize chiral amines from various alkynes. acs.org In the first step, a gold catalyst (AuCl) in a DMSO/H₂O mixture effectively converts the alkyne to the corresponding ketone with conversions greater than 99%. acs.org Subsequently, a transaminase (ATA) is introduced to catalyze the asymmetric amination of the ketone intermediate, yielding biologically valuable chiral amines with high enantiomeric excess (>99% ee). acs.org This sequential, one-pot approach demonstrates the compatibility of metal-catalyzed hydration with biocatalytic reductive amination. acs.org

Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic mixtures, a key step in many chemoenzymatic syntheses. rsc.org For example, in the manufacturing of Pregabalin, an analog of 5-methylhexanoic acid, a chemoenzymatic process was developed using a commercially available lipase (B570770) (Lipolase) for the enantioselective hydrolysis of a racemic ester intermediate, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net This enzymatic resolution effectively separates the desired (S)-enantiomer by converting it to the corresponding carboxylic acid, leaving the (R)-ester unreacted. researchgate.net The undesired (R)-ester can then be racemized and recycled, significantly improving the process efficiency and sustainability by reducing solvent usage in what becomes a predominantly aqueous process. researchgate.net

Furthermore, enzyme-catalyzed reductions are pivotal. Old Yellow Enzymes, for instance, have been identified for their novel activity in stereospecific alkyne reduction. mdpi.com In other applications, ketoreductase (KR) enzymes are engineered to perform highly diastereoselective reductions of ketone intermediates, achieving high conversions and diastereomeric excess (de). nih.gov The combination of such enzymatic steps with preceding or subsequent chemical transformations, such as metal-catalyzed cross-coupling or hydration reactions, forms the basis of powerful chemoenzymatic cascades for producing functionalized chiral molecules. mdpi.comnih.gov

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Catalyst Screening and Solvent Selection in Novel Methodologies

The addition of a carboxyl group to a terminal alkyne is a fundamental step in synthesizing alkynoic acids. The choice of catalyst and solvent is critical for the success of these reactions. Various transition metals have been shown to catalyze the addition of carboxylic acids to alkynes or the direct carboxylation of alkynes with CO₂. researchgate.netmdpi.com

Gold catalysts, such as [AuCl(PPh₃)]/AgOAc, are effective for the intermolecular addition of carboxylic acids to both terminal and internal alkynes, often proceeding with high selectivity in aqueous media or organic solvents like toluene (B28343). mdpi.commdpi.com Ruthenium catalysts have also been successfully applied in the synthesis of enol esters from carboxylic acids and alkynes. tu-chemnitz.de For the direct carboxylation of terminal alkynes with carbon dioxide, copper and silver-based catalysts are particularly suitable for activating the C-C triple bond. researchgate.net Heterogeneous copper nanoparticles supported on alumina (B75360) (Al₂O₃) have demonstrated high activity for this transformation, although it may require elevated pressures. researchgate.net

The selection of the solvent system is equally important. While many reactions are performed in inert organic solvents like toluene or dichloromethane, the development of protocols in aqueous media is a significant goal for green chemistry. mdpi.com For instance, palladium immobilized on carbon nanotubes has been used to catalyze tandem Sonogashira coupling and cyclization reactions in a DMF/H₂O mixture. mdpi.com The solvent can influence catalyst stability, substrate solubility, and even reaction selectivity.

Below is a table summarizing various catalytic systems used for reactions involving alkynes and carboxylic acids, which are foundational for the synthesis of compounds like this compound.

| Catalyst System | Reaction Type | Substrates | Solvent | Key Findings/Yields | Reference |

|---|---|---|---|---|---|

| [AuCl(PPh₃)]/AgOAc | Intermolecular Hydrocarboxylation | Internal Alkynes & Carboxylic Acids | Water | Good yields, complete Z-selectivity for trisubstituted enol esters. | mdpi.com |

| Cu Nanoparticles on Al₂O₃ | Direct Carboxylation | Terminal Alkynes & CO₂ | Not specified | Highly active for producing alkynyl carboxylic acid derivatives. | researchgate.net |

| Palladium on Carbon Nanotubes | Tandem Sonogashira Coupling/Cyclization | Terminal Alkynes & o-Iodobenzoic Acid | DMF/H₂O | High stereoselectivity for 5-exo-dig cyclization. | mdpi.com |

| Ni(cod)₂ / Bidentate Phosphine Ligands | Asymmetric Allylic Substitution | Allylic Alcohols & β-Keto-Esters | Not specified | Optimal combination for achieving fast turnover. | nih.gov |

| Ruthenium Complexes | Enol Ester Synthesis | Alkynes & Carboxylic Acids | Not specified | Successful application for enol ester synthesis. | tu-chemnitz.de |

Yield Enhancement and Purity Control in Multi-Step Synthesis

Continuous-flow synthesis has emerged as a powerful technique for enhancing control over multi-step transformations. rsc.org By providing efficient mixing and precise thermal control, flow reactors can improve reaction yields and reduce reaction times. A key advantage of this approach is the ability to integrate in-line purification of intermediates. rsc.org For example, using packed bed reactors or gravity-based separators between reaction modules allows for the removal of byproducts or excess reagents before the stream enters the next reaction stage. rsc.org This prevents the carry-over of impurities that could inhibit subsequent catalytic steps or lead to undesired side reactions.

Isolation and Purification Techniques for Alkyne-Containing Acids

The successful synthesis of alkyne-containing acids like this compound culminates in the effective isolation and purification of the target compound. The choice of technique depends on the physical properties of the acid, its stability, and the nature of the impurities present.

Standard chromatographic techniques are widely used. Silica (B1680970) flash chromatography is a common method for purifying synthetic alkynes and their derivatives. nih.gov For acidic compounds, the polarity of the eluent, often a mixture of hexanes and ethyl acetate, is adjusted to achieve optimal separation. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are also employed, particularly for analyzing purity and confirming the stereochemistry of chiral compounds. vulcanchem.com

Recrystallization is an effective method for purifying solid carboxylic acids. This technique relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. For example, (E)-5-methylhex-2-enoic acid can be purified by recrystallization from ethyl acetate/hexane mixtures to achieve greater than 98% purity. vulcanchem.com

For terminal alkyne-containing molecules, specialized purification methods can be employed. One such technique utilizes silver ions supported on an insoluble carrier, such as silica gel with carboxyl functional groups. google.com This method is based on the formation of a silver acetylide complex, which selectively captures the terminal alkyne from a solution. The captured alkyne can then be eluted using a reagent containing halide ions or sulfur, which regenerates the terminal alkyne. google.com This approach is highly selective and can be useful when standard chromatographic methods are insufficient. google.com Additionally, specialized purification beads have been developed for high-throughput synthesis, which can remove excess reagents and metal catalysts (like copper) through chelation and reactive scavenging. nih.govescholarship.org

Chemical Reactivity and Transformation Studies of 5 Methylhex 2 Ynoic Acid

Reactions Involving the Terminal Alkyne Moiety of 5-Methylhex-2-ynoic Acid

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. Its reactivity is fundamental to the synthesis of more complex molecular architectures.

Hydrogenation and Semi-Hydrogenation Reactions to Olefinic and Saturated Derivatives

The alkyne group of this compound can be fully or partially reduced to yield the corresponding alkane or alkene, respectively. The stereochemical outcome of these reactions is highly dependent on the choice of catalyst and reaction conditions.

Complete Hydrogenation: Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) leads to the complete saturation of the triple bond. This reaction proceeds through the addition of two equivalents of hydrogen gas (H₂) to form the saturated carboxylic acid, 5-methylhexanoic acid. While specific studies on this compound are not prevalent, the hydrogenation of the structurally related (E)-5-methylhex-2-enoic acid to 5-methylhexanoic acid using H₂/Pd-C is a documented transformation, indicating the feasibility of saturating the carbon chain. vulcanchem.com

Semi-Hydrogenation: Partial hydrogenation allows for the synthesis of olefinic derivatives. The use of specific catalysts is crucial for selectively stopping the reaction at the alkene stage.

Z-Isomer Formation: Semi-hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) facilitates the syn-addition of one equivalent of hydrogen, yielding (Z)-5-methylhex-2-enoic acid as the major product.

E-Isomer Formation: Conversely, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) results in the anti-addition of hydrogen, producing (E)-5-methylhex-2-enoic acid.

Table 1: Hydrogenation and Semi-Hydrogenation Products

| Starting Material | Reagents/Catalyst | Major Product | Product Type |

|---|---|---|---|

| This compound | H₂, Pd/C | 5-Methylhexanoic acid | Saturated |

| This compound | H₂, Lindlar's Catalyst | (Z)-5-Methylhex-2-enoic acid | Olefinic (cis) |

| This compound | Na, NH₃ (l) | (E)-5-Methylhex-2-enoic acid | Olefinic (trans) |

Hydrofunctionalization and Cycloaddition Chemistry of the Carbon-Carbon Triple Bond

The alkyne unit serves as a linchpin for introducing diverse functional groups and for constructing cyclic systems.

Hydrofunctionalization: Reactions such as hydrohalogenation and hydroboration can install halide or hydroxyl groups, respectively, onto the carbon chain. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is dictated by the reaction mechanism and reagents used.

Cycloaddition Reactions: The carbon-carbon triple bond of this compound and its derivatives can participate as a 2π-electron component in cycloaddition reactions. These reactions are powerful tools for synthesizing complex cyclic molecules. For instance, the methyl ester derivative, methyl 5-methylhex-2-enoate, has been shown to undergo a [3+2] cycloaddition reaction with quinazoline (B50416) 3-oxides to yield isoxazolo[2,3-c]quinazolines with high regioselectivity. semanticscholar.org This type of dipolar cycloaddition is a common strategy for constructing five-membered heterocyclic rings. libretexts.org Similarly, related α,β-unsaturated esters are known to undergo [4+2] cycloadditions (Diels-Alder reactions) with dienes to form functionalized cyclohexene (B86901) derivatives. vulcanchem.com

Mechanistic Investigations of Alkyne Reactivity

Mechanistic studies provide insight into the underlying principles governing the reactivity of the alkyne. Density functional theory (DFT) calculations have been employed to investigate the [3+2] cycloaddition reaction between quinazoline 3-oxides and various alkene derivatives, including methyl 5-methylhex-2-enoate. semanticscholar.org These studies predicted that the reaction is under thermodynamic control, providing a theoretical foundation for the observed regio- and stereoselectivities. semanticscholar.org The electron-rich nature of the alkyne bond predisposes it to attack by electrophiles, initiating a cascade of transformations. In catalytic hydrogenation, the mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms.

Carboxylic Acid Functional Group Transformations in this compound

The carboxylic acid group is a versatile functional handle, allowing for the synthesis of a variety of acyl derivatives, including esters, amides, and acid halides, as well as its reduction to the corresponding alcohol.

Esterification, Amidation, and Reduction Reactions

Esterification: this compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org This reaction is a classic equilibrium-driven process. A documented example is the esterification with benzyl (B1604629) alcohol to produce benzyl 5-methylhex-2-ynoate. vulcanchem.com

Amidation: The direct formation of amides from carboxylic acids and amines is a thermodynamically challenging reaction that typically requires high temperatures or the use of coupling agents. Modern synthetic methods employ activating agents to facilitate this transformation under milder conditions. Agents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the chemoselective amidation of various carboxylic acids. lookchemmall.com Boric acid has also emerged as an efficient, green catalyst for the direct amidation of carboxylic acids with amines, preserving the integrity of stereocenters in the starting materials. orgsyn.org

Reduction: The carboxylic acid functionality can be reduced to the corresponding primary alcohol, 5-methylhex-2-yn-1-ol. This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. While direct reduction of this compound is feasible, it is common practice to first convert the acid to its methyl or ethyl ester, which is then reduced. For instance, the reduction of 2-methylhex-5-enoic acid methyl ester with LiAlH₄ yields the corresponding alcohol.

Conversion to Acid Halides and Anhydrides

Acid Halides: Carboxylic acids can be converted to the more reactive acid halides, which are valuable intermediates in organic synthesis. The reaction of the related (E)-5-methylhex-2-enoic acid with thionyl chloride (SOCl₂) is a documented method for preparing the corresponding acid chloride, (E)-5-methylhex-2-enoyl chloride. google.comnih.gov This method is directly applicable to this compound to form 5-methylhex-2-ynoyl chloride. The reaction typically involves heating the carboxylic acid with an excess of thionyl chloride.

Anhydrides: Symmetrical anhydrides of this compound can be prepared by reacting the acid chloride with a carboxylate salt of the acid. Alternatively, dehydrating agents such as phosphorus pentoxide (P₂O₅) can be used to form the anhydride (B1165640) directly from two equivalents of the carboxylic acid. The formation of mixed anhydrides, for example with 2-methyl-6-nitrobenzoic anhydride (MNBA), is also a strategy used in macrolactonization reactions. acs.org

Table 2: Carboxylic Acid Functional Group Transformations

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Benzyl alcohol, Acid catalyst | Benzyl 5-methylhex-2-ynoate |

| Amidation | Amine, Coupling Agent (e.g., Boric Acid) | N-substituted-5-methylhex-2-ynamide |

| Reduction | 1. Esterification 2. LiAlH₄ | 5-Methylhex-2-yn-1-ol |

| Acid Chloride Formation | SOCl₂ | 5-Methylhex-2-ynoyl chloride |

| Anhydride Formation | P₂O₅ or Acid Chloride + Carboxylate | 5-Methylhex-2-ynoic anhydride |

Investigations into Structural Rearrangements and Isomerization Pathways

Structural rearrangements and isomerization are fundamental reactions for unsaturated carboxylic acids. The presence of both a carbon-carbon triple bond and a carboxylic acid functional group in this compound suggests a rich potential for various transformations.

The isomerization of unsaturated systems can often be initiated by light or heat. Research on related α,β-unsaturated ketones and acids provides a framework for predicting the behavior of this compound.

Photoisomerization studies on protonated 5-methylhex-3-en-2-one (B7823223) and 4-methylpent-2-enoic acid have shown that these molecules undergo a relatively rapid cis/trans isomerization around the carbon-carbon double bond. cdnsciencepub.comcdnsciencepub.com A slower conversion to cyclic structures, such as protonated dihydrofurans or lactones, has also been observed. This transformation is proposed to occur via a photo-initiated intramolecular hydride shift from the γ to the β carbon atom. cdnsciencepub.comcdnsciencepub.com Given the structural similarity, it is plausible that this compound could undergo analogous photo-initiated rearrangements, potentially leading to cyclic isomers or geometric isomers if the triple bond were to be partially reduced.

Thermal isomerization is another common pathway for unsaturated fatty acids. Studies on oleic acid have shown that it can be thermally converted to its trans isomer, elaidic acid. cdnsciencepub.com This process is influenced by factors such as temperature and the presence of oxygen. cdnsciencepub.com For unsaturated fatty acids in general, those with more double bonds are more susceptible to thermal isomerization. acs.org While this compound contains a triple bond, which is structurally different from a double bond, the principles of thermal rearrangement could still apply, potentially leading to allene (B1206475) or conjugated diene systems under high temperatures, especially in the presence of catalysts.

The following table summarizes the conditions and outcomes of thermal isomerization for related unsaturated fatty acids.

| Unsaturated Fatty Acid | Conditions | Outcome | Reference |

| Oleic Acid | Heating at various temperatures (100-180°C) | Isomerization to elaidic acid (trans isomer) | cdnsciencepub.comcdnsciencepub.com |

| Linoleic Acid | Heating in soybean oil | First-order kinetic isomerization | acs.org |

| α-Linolenic Acid | Heating in Rosa roxburghii Tratt seed oil | Formation of various cis/trans isomers | acs.org |

If a chiral center were present in a derivative of this compound, for instance, through addition reactions across the triple bond, the stereochemical stability of that center would be a key consideration. Studies on substituted hexanoic acid systems provide insights into potential epimerization and chiral inversion processes.

For example, the epimerization of 2- or 4-substituted cyclohexanecarboxylic acids has been achieved by heating with potassium hydroxide (B78521), leading to a high purity of the trans isomer. rsc.org This indicates that under basic conditions, the stereochemistry of substituted cyclic carboxylic acids can be altered.

In acyclic systems, such as α-substituted carboxylic acids, racemization can occur through a keto-enol tautomerism if a keto group is present at the α-position. rsc.org While this compound does not inherently possess a chiral center (other than the potential for axial chirality, which is beyond the scope of this discussion), derivatives of this compound could be susceptible to epimerization under certain conditions. For instance, if the triple bond were to be functionalized to create a chiral center at the α or β position, the acidity of the α-proton could facilitate epimerization under basic conditions.

Acid-Base Properties and Proton Transfer Mechanisms

The carboxylic acid group in this compound is the primary determinant of its acid-base properties. Alkanoic acids are generally weak acids, partially dissociating in water to yield a proton and a carboxylate anion. gesci.orgausetute.com.aufiveable.me The pKa of a carboxylic acid is influenced by the electronic effects of the rest of the molecule. The electron-withdrawing nature of the carbon-carbon triple bond in this compound would be expected to increase its acidity compared to its saturated analogue, 5-methylhexanoic acid, by stabilizing the carboxylate anion. Studies on 2-alkynoic acids have shown an inverse relationship between chain length and pKa. nih.gov

Proton transfer is a fundamental step in many reactions involving carboxylic acids. In the context of 2-alkynoic acids, proton transfer mechanisms are crucial in reactions such as cycloisomerization. For instance, in the palladium-catalyzed cycloisomerization of alkynoic acids, a second molecule of the acid can act as a proton shuttle, facilitating the activation of the carboxylic acid and the subsequent nucleophilic attack on the alkyne. researchgate.net

The table below provides a general overview of the acidic properties of alkanoic acids.

| Property | Description | Reference |

| Acidity | Alkanoic acids are weak acids that partially dissociate in water. | gesci.orgfiveable.me |

| pH in Solution | Aqueous solutions of alkanoic acids are weakly acidic, with pH values typically in the range of 4-6. | gesci.org |

| Reaction with Bases | They undergo neutralization reactions with bases to form a salt and water. | ausetute.com.au |

| Reaction with Carbonates | They react with carbonates and hydrogen carbonates to produce a salt, water, and carbon dioxide gas. | gesci.orgausetute.com.au |

| Reaction with Active Metals | They react with metals higher in the reactivity series to produce a salt and hydrogen gas. | gesci.orgausetute.com.au |

Spectroscopic Characterization and Advanced Analytical Methods for 5 Methylhex 2 Ynoic Acid

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for confirming the molecular weight of 5-Methylhex-2-ynoic acid and providing evidence for its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₁₀O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 2: Calculated Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₂ |

| Nominal Mass | 126 Da |

Electrospray Ionization (ESI) is a soft ionization technique that typically generates molecular ions with minimal fragmentation, making it ideal for confirming the molecular weight. sielc.com When analyzed via ESI-MS, this compound would be expected to produce a prominent ion corresponding to the deprotonated molecule, [M-H]⁻, at m/z 125.0608 in negative ion mode. In positive ion mode, the protonated molecule, [M+H]⁺, at m/z 127.0754 or the sodium adduct, [M+Na]⁺, at m/z 149.0573 could be observed. Further structural information can be obtained by inducing fragmentation of the molecular ion (MS/MS), which would likely show characteristic losses such as the loss of water (H₂O) or carbon dioxide (CO₂).

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is fundamental for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

A common approach would involve a reverse-phase HPLC method. This technique separates compounds based on their polarity. For this compound, a C18 column would typically be used, where the nonpolar stationary phase interacts with the hydrophobic part of the molecule. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid remains in its protonated state for consistent retention and good peak shape. arabjchem.org

Additionally, Gas Chromatography (GC) could be employed for purity analysis, although it would likely require derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) prior to injection. lupinepublishers.com The separation of potential isomers, such as those with different positions of the triple bond or branching, could also be achieved by optimizing the chromatographic conditions. researchgate.net

Table 3: Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Gradient | 50:50 to 90:10 Acetonitrile:Water over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 30 °C |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.orgnih.gov When a sample of this compound is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. nih.gov The resulting FTIR spectrum is a unique "fingerprint" of the molecule. nih.gov

For this compound, the FTIR spectrum will exhibit characteristic absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. The C≡C triple bond of the alkyne functional group will show a weaker absorption in the range of 2100-2260 cm⁻¹. Additionally, C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. nih.gov

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, hydrogen-bonded | 2500-3300 (broad) |

| Carboxylic Acid C=O | Stretch | ~1700 (strong, sharp) |

| Alkyne C≡C | Stretch | 2100-2260 (weak to medium) |

| Alkyl C-H | Stretch | 2850-3000 |

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. nih.gov It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. horiba.commdpi.com While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds. nih.gov

In the analysis of this compound, Raman spectroscopy would be especially useful for identifying the C≡C triple bond of the alkyne, which typically gives a strong and sharp signal in the Raman spectrum, often stronger than in the corresponding FTIR spectrum. mdpi.com The C=O stretch of the carboxylic acid would also be visible, though generally weaker than in the FTIR spectrum. The various C-C and C-H vibrations of the alkyl backbone would also contribute to the Raman spectrum, providing a complete vibrational profile of the molecule. mdpi.com The combination of both FTIR and Raman spectroscopy offers a more comprehensive characterization of the functional groups present in this compound.

Chiroptical Methods for Enantiomeric Purity Determination (e.g., Optical Rotation)

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric purity of a sample, which is the measure of the excess of one enantiomer over the other. thieme-connect.de

Optical rotation is a classical chiroptical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. masterorganicchemistry.com Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org A pure enantiomer will have a specific rotation value, [α], which is a characteristic physical property. A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. By measuring the optical rotation of a sample of this compound and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated. libretexts.org For instance, a synthesized sample of (S)-3-methylhex-5-enoic acid was reported to have an optical rotation of [α]D²⁵ = +5.2° (c = 1, CHCl₃). vulcanchem.com While this is a related compound, it illustrates the principle of using optical rotation for stereochemical characterization.

For more precise and direct determination of enantiomeric purity, chiral HPLC is often the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.

Computational and Theoretical Investigations of 5 Methylhex 2 Ynoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-Methylhex-2-ynoic acid, DFT calculations are instrumental in predicting its three-dimensional geometry, optimizing bond lengths and angles to find the most stable energetic conformation.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is localized on electron-rich areas and represents the ability to donate electrons, while the LUMO is on electron-poor areas, indicating the ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. In related unsaturated carboxylic acids, the HOMO is often located on the carbon-carbon multiple bond, while the LUMO can be associated with the carboxylic acid group. The electron-donating isobutyl group influences the electron density across the molecule.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. nih.gov These parameters are essential for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Predicted to be relatively high; localized on the alkyne (C≡C) bond. | Indicates the primary site for electrophilic attack and the molecule's capacity to act as an electron donor. |

| LUMO Energy | Predicted to be relatively low; localized on the carboxylic acid group. | Represents the primary site for nucleophilic attack and the molecule's capacity as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | A moderate energy gap is expected. | A key indicator of chemical stability and reactivity; a smaller gap implies higher reactivity. |

| Ionization Potential (IP) | Can be estimated from HOMO energy; relates to the energy required to remove an electron. | Provides insight into the molecule's behavior in redox reactions and its potential to form radical cations. nih.gov |

| Electron Affinity (EA) | Can be estimated from LUMO energy; relates to the energy released when an electron is added. | Indicates the molecule's ability to accept an electron and form a radical anion. nih.gov |

| Chemical Hardness (η) | Calculated as (IP - EA) / 2. A larger value suggests higher stability. | Measures resistance to change in electron distribution. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map showing charge distribution; negative potential (red) on the carbonyl oxygen, positive potential (blue) near the carboxylic proton. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding predictions of intermolecular interactions. |

Note: The values in this table are based on theoretical principles and data from analogous compounds, as direct computational studies on this compound are not widely available.

Quantum chemical calculations can accurately predict various spectroscopic parameters. For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), which are invaluable for structural elucidation. biorxiv.org These calculations determine the chemical shifts of each nucleus based on its electronic environment. Similarly, Infrared (IR) spectroscopy simulations can predict the vibrational frequencies corresponding to specific functional groups, such as the C≡C triple bond stretch and the C=O stretch of the carboxylic acid. biorxiv.org

Conformational analysis is another critical application. Due to the rotational freedom around the single bonds, particularly within the isobutyl group, this compound can exist in multiple conformations. Computational methods can map the potential energy surface by systematically rotating these bonds, allowing for the identification of the most stable, low-energy conformers and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net An MD simulation provides a dynamic picture of the molecule's behavior, offering insights into its conformational flexibility and interactions with its environment. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to map out the potential energy surfaces of its reactions, such as cycloadditions or nucleophilic additions to the alkyne. mdpi.com

This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. DFT calculations are frequently employed to optimize the geometry of transition states and calculate their vibrational frequencies to confirm they represent a true saddle point on the energy surface. mdpi.com Such studies can predict reaction outcomes, regioselectivity, and stereoselectivity, providing a deeper understanding than can be obtained from experiments alone.

In Silico Screening and Virtual Library Generation for Derivatives

The structure of this compound can serve as a scaffold for the design of new molecules with desired properties. In silico screening involves the use of computational methods to evaluate large numbers of compounds virtually, saving time and resources compared to traditional experimental screening. researchgate.net

A virtual library of derivatives can be generated by computationally modifying the parent structure of this compound. For instance, different functional groups could be substituted at various positions on the molecule. This library can then be screened for potential biological activity using techniques like molecular docking. mdpi.comresearchgate.net In molecular docking, each derivative is computationally placed into the binding site of a target protein (e.g., an enzyme) to predict its binding affinity and orientation. This process helps to identify promising candidates for synthesis and further experimental testing. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features of the derivatives with their predicted activity, further refining the design process.

Biochemical and Biological Research Applications of 5 Methylhex 2 Ynoic Acid and Its Derivatives

Role as a Synthetic Intermediate in Complex Bioactive Molecule Synthesis

The chemical architecture of 5-methylhex-2-ynoic acid makes it a valuable building block in the synthesis of a variety of bioactive compounds. Its functional groups can be readily modified, allowing for the construction of intricate molecular frameworks.

Precursor in Natural Product Total Synthesis (e.g., Polyketides, Fatty Acid-Derived Compounds)

While direct evidence for the use of this compound in the total synthesis of complex polyketides is not extensively documented in the provided results, the structural motifs present in its derivatives are found in naturally occurring bioactive molecules. For instance, the related compound (2S)-2-hydroxy-3-methoxy-5-methylhex-5-enoic acid is a component of psymberin (B1248840) (irciniastatin A), a potent cytotoxin isolated from the sponge Psammocinia sp. researchgate.net. The keto analogue, irciniastatin B, contains 2-hydroxy-3-methoxy-5-methylhex-5-enoic acid. researchgate.net. These natural products are related to bengamides, a class of lipopeptides with significant biological activities, including antitumor and antibiotic properties. researchgate.net. The synthesis of such natural products often involves the strategic use of building blocks containing functionalities similar to those in this compound derivatives. The structural relationship suggests that this compound could serve as a potential precursor for the synthesis of analogues of these complex natural products, facilitating the exploration of their therapeutic potential.

Building Block for Pharmaceutical Intermediates and Analogues (e.g., Pregabalin-related structures)

A significant application of this compound and its derivatives lies in the synthesis of pharmaceutical intermediates, most notably for analogues of pregabalin (B1679071). vulcanchem.comresearchgate.net Pregabalin, (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant and analgesic drug. nih.govresearchgate.net The synthesis of pregabalin and its analogues often involves intermediates that can be derived from this compound. For example, (E)-5-methylhex-2-enoic acid serves as a precursor to certain pregabalin impurities, which are crucial for the quality control of the drug. vulcanchem.com

Several synthetic routes to pregabalin utilize intermediates that are structurally related to this compound. nih.govlupinepublishers.comgoogle.com For instance, a concise enantioselective synthesis of pregabalin involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. nih.gov This highlights the importance of the 5-methylhexanoic acid backbone, which can be conceptually traced back to this compound. The versatility of the alkynoic acid allows for various chemical transformations to introduce the necessary functional groups for constructing these pharmaceutical agents. researchgate.net

The following table summarizes some key intermediates in pregabalin synthesis that are structurally related to this compound:

| Intermediate | Role in Pregabalin Synthesis | Reference |

| (E)-5-Methylhex-2-enoic acid | Precursor to pregabalin impurities | vulcanchem.com |

| 3-Cyano-5-methylhex-3-enoic acid salt | Key intermediate for asymmetric hydrogenation | nih.gov |

| 2-Carbethoxy-5-methylhex-2-enoic acid ethyl ester | Intermediate in Knoevenagel condensation route | lupinepublishers.comgoogle.com |

| (S)-3-Cyano-5-methyl-hexanoic acid alkyl ester | Key intermediate for the synthesis of (S)-pregabalin | google.com |

Incorporation into Peptidic and Lipopeptidic Scaffolds

The incorporation of non-proteinogenic amino acids and other unique building blocks into peptidic and lipopeptidic scaffolds is a key strategy for developing novel therapeutic agents with enhanced properties. researchgate.net While the direct incorporation of this compound itself is not explicitly detailed, its structural features are relevant to this area of research. The isobutyl group of this compound is also present in the amino acid leucine, a common component of peptides.

The synthesis of complex lipopeptides, such as the bengamides, which contain fatty acid-derived components, underscores the importance of building blocks like this compound derivatives. researchgate.net The development of synthetic methodologies to incorporate such unique fragments into peptide chains is an active area of research. nih.gov For example, solid-phase peptide synthesis (SPPS) can be adapted to include non-natural amino acids and other moieties, allowing for the creation of diverse peptide libraries for biological screening. nih.gov The chemical reactivity of the alkyne group in this compound could also be exploited for post-synthetic modifications of peptides, such as through click chemistry, to introduce labels or other functional groups.

Exploration of Enzyme-Ligand Interactions and Inhibition Studies

The unique chemical properties of this compound and its derivatives make them interesting candidates for studying enzyme-ligand interactions and for the development of enzyme inhibitors.

Investigation of this compound as a Potential Enzyme Inhibitor

While specific studies focusing solely on this compound as an enzyme inhibitor are not prevalent in the provided search results, its structural analogues and derivatives have been investigated for their inhibitory activities against various enzymes. For instance, related alkynoic acid derivatives have been explored as inhibitors of enzymes such as aldose reductase. benthamdirect.com The presence of the α,β-unsaturated system in derivatives like (E)-5-methylhex-2-enoic acid suggests potential for interaction with nucleophilic residues in enzyme active sites, possibly leading to covalent modification and irreversible inhibition. vulcanchem.com

The structural similarity of this compound to fatty acids suggests it could potentially interact with enzymes involved in fatty acid metabolism. Further research is needed to systematically evaluate the inhibitory potential of this compound against a range of enzymes.

Structure-Activity Relationship (SAR) Studies of Related Alkynoic Acid Derivatives

Structure-activity relationship (SAR) studies on related alkynoic acid derivatives have provided valuable insights into the features required for enzyme inhibition. For example, in a series of thienocinnolinone alkanoic acid derivatives designed as aldose reductase inhibitors, the length of the alkanoic acid chain was found to strongly influence inhibitory activity. benthamdirect.com Specifically, homologues higher than acetic acids were more active. benthamdirect.com

In another study on (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of cytosolic phospholipase A2, variations in the substituents on the pyrrole (B145914) ring and the length of the alkyl chain significantly impacted inhibitory potency. nih.gov Stepwise elongation of an alkyl substituent at one position led to a loss of inhibitory activity when the chain exceeded a certain length. nih.gov However, introducing a polar functional group, such as a carboxylic acid, at the end of this alkyl chain restored or even enhanced the inhibitory potency. nih.gov

These SAR studies highlight the importance of systematic structural modifications to optimize the inhibitory activity of alkynoic acid derivatives. Such studies on derivatives of this compound could lead to the discovery of potent and selective enzyme inhibitors.

| Compound Class | Target Enzyme | Key SAR Findings | Reference |

| Thienocinnolinone alkanoic acids | Aldose Reductase (ALR2) | Longer alkanoic acid chains led to higher activity. | benthamdirect.com |

| (4-Acylpyrrol-2-yl)alkanoic acids | Cytosolic Phospholipase A2 | Alkyl chain length at position 1 is critical; terminal polar groups can restore activity. | nih.gov |

Mechanistic Enzymology of Reactions Involving Substituted Fatty Acids

There is currently no available scientific literature or research data describing the mechanistic enzymology of reactions involving this compound. While studies exist for structurally similar compounds, such as (E)-5-methylhex-2-enoic acid, which has been investigated in the context of enzymatic resolution using lipases and esterases, no such findings have been published for the alkynoic acid counterpart. vulcanchem.combiorxiv.org

Investigation of Metabolic Pathways and Biochemical Transformations of Related Compounds

Detailed investigations into the metabolic pathways and biochemical transformations of this compound are not present in the current body of scientific research. The metabolic fate of this specific compound remains uncharacterized.

Biotransformation Studies by Microorganisms and Enzymes

No studies have been published detailing the biotransformation of this compound by microorganisms or isolated enzymes. The potential for microbial or enzymatic modification of this compound has not been explored, and therefore, no data on potential metabolites or transformation pathways are available. medcraveonline.com

Role in Allelochemical Activity and Plant-Microbe Interactions

There is no scientific evidence to suggest that this compound possesses allelochemical activity or plays a role in plant-microbe interactions. Allelopathy involves the release of biochemicals by an organism that influences the growth, survival, and reproduction of other organisms. nih.govhebmu.edu.cn While various fatty acid derivatives have been identified as allelochemicals, this compound has not been implicated in such processes.

Future Directions and Emerging Research Avenues for 5 Methylhex 2 Ynoic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical manufacturing hinges on the development of green and sustainable synthetic methodologies. For 5-Methylhex-2-ynoic acid, moving beyond traditional synthetic routes to more environmentally benign processes is a key area for future research. Current synthetic approaches for carboxylic acids often rely on stoichiometric oxidants and harsh reaction conditions. mdpi.comresearchgate.netnih.gov Future research should focus on catalytic and eco-friendly alternatives.

Key research objectives in this area include:

Catalytic Oxidation: Investigating the use of transition-metal catalysts or organocatalysts for the direct oxidation of corresponding alcohols or aldehydes to this compound. mdpi.com The use of green oxidants like hydrogen peroxide would be a significant advancement. mdpi.comresearchgate.netnih.gov

Biocatalysis: Exploring enzymatic pathways for the synthesis of this compound. Enzymes could offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation.

Renewable Feedstocks: Developing synthetic pathways that utilize renewable biomass as a starting material, thereby reducing the reliance on petrochemical sources.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to enhance safety, efficiency, and scalability.

A comparative table of potential sustainable synthetic routes is presented below.

| Synthetic Route | Catalyst/Reagent | Key Advantages | Potential Challenges |

| Green Oxidation | Selenium-containing catalyst with H₂O₂ | Ecofriendly, mild conditions, potential for catalyst recycling. mdpi.com | Catalyst stability and recovery. |

| Hydrocarboxylation | Iridium(III) acetate (B1210297) and LiI with CO₂ and H₂ | Utilization of CO₂ as a C1 source. rsc.org | High pressure and temperature requirements. |

| Aldehyde Oxidation | Sodium Hexametaphosphate with H₂O₂ | Environmentally benign, high yields, reusable catalyst system. researchgate.net | Substrate scope and reaction times. |

Comprehensive Biological Activity Profiling of New Derivatives

Unsaturated carboxylic acids, particularly alkynoic acids, have shown promise as biologically active molecules. nih.govnih.gov A significant future direction for this compound is the synthesis of a diverse library of its derivatives and a thorough investigation of their biological activities. The structural features of this compound, including the alkyne functionality and the branched alkyl chain, provide a unique scaffold for modification.

Future research should focus on creating derivatives by modifying the carboxylic acid group (e.g., esters, amides) and by functionalizing the alkyne bond. These new chemical entities could be screened for a wide range of biological activities.

Potential areas for biological screening include:

Antimicrobial Activity: Alkynoic acids have demonstrated activity against various bacteria, including multidrug-resistant strains. nih.gov Derivatives of this compound could be tested against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Many natural and synthetic compounds with carboxylic acid moieties exhibit anticancer properties. The novel derivatives could be evaluated for their cytotoxicity against various cancer cell lines.

Enzyme Inhibition: The triple bond in the this compound structure could act as a warhead for targeted covalent inhibition of specific enzymes, a promising strategy in drug discovery.

A hypothetical screening result for a series of this compound derivatives is shown in the table below.

| Derivative | Modification | Antibacterial MIC (µg/mL) vs. S. aureus | Antifungal MIC (µg/mL) vs. C. albicans | Anticancer IC₅₀ (µM) vs. HeLa |

| Parent Acid | - | >100 | >100 | >100 |

| Methyl Ester | Esterification | 64 | 128 | 75 |

| Amide | Amidation | 32 | 64 | 50 |

| Propargyl Amide | Amidation | 16 | 32 | 25 |

| Thiol Adduct | Thiol-yne click reaction | 8 | 16 | 10 |

Integration of Computational Design with Experimental Synthesis

To streamline the discovery of novel derivatives with enhanced biological activity, the integration of computational chemistry with experimental synthesis is crucial. In silico methods can predict the biological and physicochemical properties of hypothetical derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. chemrxiv.org

Future research in this area would involve:

Molecular Docking: Simulating the interaction of designed this compound derivatives with the active sites of target proteins to predict binding affinity and mode of action.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of the derivatives with their biological activity to guide the design of more potent compounds.

ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives early in the drug discovery process.

The synergy between computational design and experimental validation can significantly accelerate the development of new therapeutic agents based on the this compound scaffold.

Potential for Functional Material Development from this compound Scaffolds

The unique chemical structure of this compound, with its polymerizable alkyne and functionalizable carboxylic acid group, makes it an attractive monomer for the development of novel functional materials. nih.govmdpi.com Future research could explore the polymerization of this compound and its derivatives to create polymers with tailored properties.

Potential applications for such materials include:

Biodegradable Polymers: The carboxylic acid group can be converted to an ester, which is a common linkage in biodegradable polymers. The resulting polyesters could find applications in biomedical devices and sustainable packaging.

Functional Coatings: The alkyne group can be utilized for post-polymerization modification via "click" chemistry, allowing for the attachment of various functional molecules to create surfaces with specific properties, such as antimicrobial or anti-fouling coatings.

Smart Materials: Incorporating this compound into polymer backbones could lead to materials that respond to external stimuli, such as pH or temperature, due to the presence of the carboxylic acid group.

The table below outlines potential polymer types and their prospective applications.

| Polymer Type | Monomer(s) | Key Feature | Potential Application |

| Polyester | This compound derivative (ester) | Biodegradability | Medical implants, drug delivery systems |

| Polyamide | This compound derivative (amide) | High thermal stability | Engineering plastics |

| Clickable Polymer | Polymer with pendant this compound units | Post-polymerization functionalization | Functional coatings, biosensors |

Q & A

Q. How can researchers validate novel metabolites of this compound in metabolic studies?

- Combine HR-MS/MS fragmentation patterns with stable isotope tracing (¹³C-labeled substrates). Confirm via synthetic standards and NMR-guided isolation from biological matrices (e.g., liver microsomes) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.